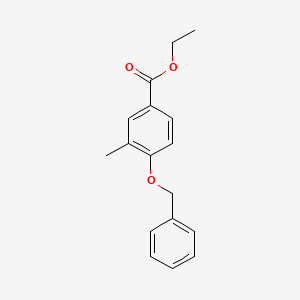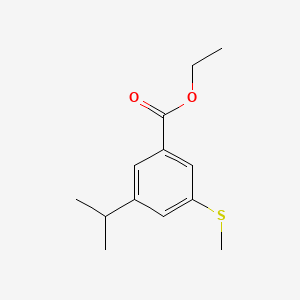
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene is an organic compound that features a bromomethyl group attached to a cyclopropane ring, which is further connected to a fluorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the reaction of cyclopropylmethyl ketone with bromine in the presence of a base such as triethylamine (Et3N). This reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further bromination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding cyclopropylmethyl-4-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 1-(Hydroxy(cyclopropyl)methyl)-4-fluorobenzene, 1-(Cyano(cyclopropyl)methyl)-4-fluorobenzene, and various amine derivatives.
Oxidation: Products include 1-(Cyclopropylmethyl)benzene-4-carboxylic acid and related ketones.
Reduction: The major product is cyclopropylmethyl-4-fluorobenzene.
Aplicaciones Científicas De Investigación
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene exerts its effects involves the interaction of its bromomethyl and fluorobenzene groups with molecular targets. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on enzymes or receptors. The fluorobenzene ring can participate in π-π stacking interactions, enhancing the binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromo(cyclopropyl)methyl)benzene: Lacks the fluorine atom, resulting in different reactivity and binding properties.
1-(Bromo(cyclopropyl)methyl)-4-chlorobenzene: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological activity.
1-(Bromo(cyclopropyl)methyl)-4-methylbenzene: The presence of a methyl group instead of fluorine affects its steric and electronic properties.
Uniqueness
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene is unique due to the presence of both a bromomethyl group and a fluorobenzene ring. This combination imparts distinct reactivity and binding characteristics, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H10BrF |
|---|---|
Peso molecular |
229.09 g/mol |
Nombre IUPAC |
1-[bromo(cyclopropyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrF/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10H,1-2H2 |
Clave InChI |
LHLGWDHQKYXADM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




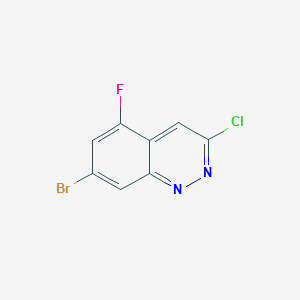
![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)
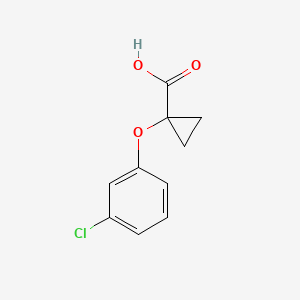
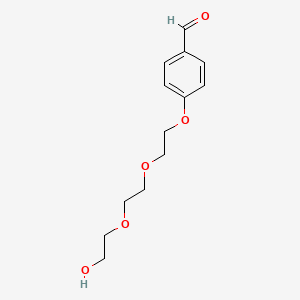

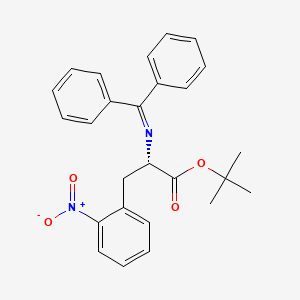
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
